3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H15FN2O2S and its molecular weight is 342.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptors and Alzheimer's Disease
Research into related benzamide derivatives has shown significant applications in neurology, particularly in studying Alzheimer's disease. For example, a study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, similar in structural complexity to the compound of interest, for positron emission tomography (PET) imaging. This research aimed to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients, revealing decreased receptor densities correlated with the severity of clinical symptoms (Kepe et al., 2006).
Met Kinase Inhibition for Cancer Therapy
In oncology, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a similar complex structure with the subject compound, have been identified as potent and selective Met kinase inhibitors. These compounds, exemplified by BMS-777607, demonstrated complete tumor stasis in certain cancer models and were advanced into phase I clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Modulation of Metabotropic Glutamate Receptors
In the field of neuropharmacology, benzamide derivatives have been explored for their role in modulating metabotropic glutamate receptors, which are critical in CNS function. A study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides showed these compounds could potentiate glutamate-induced calcium release, impacting therapeutic strategies for neurological disorders (de Paulis et al., 2006).
Corrosion Inhibition
Benzamidine derivatives, related in functional groups to the compound of interest, have been investigated for their applications in corrosion inhibition. This research signifies the potential of these compounds in protecting metals from corrosion, demonstrating their versatility beyond biomedical applications (Fouda et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The negative charges around certain atoms in similar structures indicate potential nucleophilic attack sites , suggesting that this compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral effects.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-16-5-4-13(8-15(16)19)18(22)21-10-12-7-14(11-20-9-12)17-3-2-6-24-17/h2-9,11H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYQACTDHTBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.